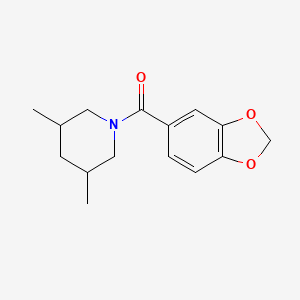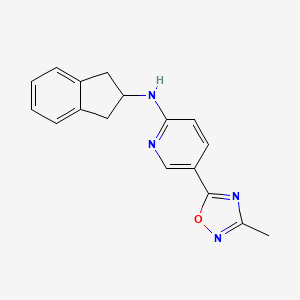![molecular formula C15H17ClFN3 B5016015 3-{[(2-chloro-4-fluorobenzyl)amino]methyl}-N,N-dimethyl-2-pyridinamine](/img/structure/B5016015.png)
3-{[(2-chloro-4-fluorobenzyl)amino]methyl}-N,N-dimethyl-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(2-chloro-4-fluorobenzyl)amino]methyl}-N,N-dimethyl-2-pyridinamine is a chemical compound commonly known as CFM-2. It is a pyridine-based compound that has been synthesized and studied for its potential applications in scientific research. CFM-2 is a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
作用機序
CFM-2 works by binding to the active site of acetylcholinesterase, preventing it from breaking down acetylcholine. This results in an accumulation of acetylcholine in the synapse, leading to increased cholinergic neurotransmission. The increased cholinergic activity can have a variety of effects on physiological processes, depending on the location and type of cholinergic receptor.
Biochemical and physiological effects:
The biochemical and physiological effects of CFM-2 are dependent on the location and type of cholinergic receptor. In the central nervous system, increased cholinergic activity can lead to improved memory and learning. In the peripheral nervous system, increased cholinergic activity can lead to increased heart rate, bronchodilation, and increased gastrointestinal motility. CFM-2 has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit acetylcholinesterase.
実験室実験の利点と制限
One advantage of CFM-2 is its potency and specificity for acetylcholinesterase. This makes it a valuable tool for studying the role of acetylcholine in various physiological processes. However, one limitation of CFM-2 is its potential toxicity, which can limit its use in certain experiments. Additionally, the effects of CFM-2 on physiological processes can be complex and dependent on the location and type of cholinergic receptor, which can make interpretation of results challenging.
将来の方向性
There are several potential future directions for research on CFM-2. One area of interest is the development of more potent and selective acetylcholinesterase inhibitors for use in scientific research. Another area of interest is the investigation of the effects of CFM-2 on the immune system, as recent studies have suggested that acetylcholine may play a role in regulating immune function. Additionally, the effects of CFM-2 on the gut microbiome are an area of emerging research, as acetylcholine has been shown to play a role in gut-brain communication. Further research in these areas could provide valuable insights into the role of acetylcholine in various physiological processes.
In conclusion, CFM-2 is a pyridine-based compound that has been synthesized and studied for its potential applications in scientific research. Its ability to inhibit acetylcholinesterase makes it a valuable tool for studying the role of acetylcholine in various physiological processes. CFM-2 has been shown to have a variety of biochemical and physiological effects, depending on the location and type of cholinergic receptor. While there are limitations to its use, CFM-2 has the potential to provide valuable insights into the role of acetylcholine in various physiological processes.
合成法
The synthesis of CFM-2 involves a multi-step process that starts with the reaction of 2-chloro-4-fluorobenzylamine with 2-bromo-4,6-dimethylpyridine to form the intermediate 3-{[(2-chloro-4-fluorobenzyl)amino]methyl}-4,6-dimethyl-2-bromopyridine. This intermediate is then reacted with dimethylamine to produce CFM-2. The synthesis of CFM-2 has been optimized to produce high yields and purity, making it suitable for use in scientific research.
科学的研究の応用
CFM-2 has been extensively studied for its potential applications in scientific research. Its ability to inhibit acetylcholinesterase makes it a valuable tool for studying the role of acetylcholine in various physiological processes. CFM-2 has been used to investigate the effects of acetylcholine on memory, learning, and neuromuscular function. It has also been used to study the effects of acetylcholine on the cardiovascular and respiratory systems.
特性
IUPAC Name |
3-[[(2-chloro-4-fluorophenyl)methylamino]methyl]-N,N-dimethylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClFN3/c1-20(2)15-12(4-3-7-19-15)10-18-9-11-5-6-13(17)8-14(11)16/h3-8,18H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMYLSHQTZXQYIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC=N1)CNCC2=C(C=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 6-(1,1-dimethylpropyl)-2-{[(4-methoxyphenyl)sulfonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5015937.png)

![4-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5015948.png)
![4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-[2-(phenylethynyl)benzyl]piperidine](/img/structure/B5015951.png)

![2-tert-butyl-1-[3-(1-piperidinyl)propyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5015995.png)
![N-(3-methoxyphenyl)-N'-[5-(1-phenoxyethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5015998.png)
![N-(5-{2-[(3-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B5016008.png)
![ethyl 2-[({[N-(4-chlorobenzoyl)glycyl]oxy}acetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5016012.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-3-(2-oxo-1-piperidinyl)propanamide](/img/structure/B5016021.png)

![ethyl 4-{1-[2-(dimethylamino)benzoyl]-3-piperidinyl}-1-piperazinecarboxylate](/img/structure/B5016032.png)
![1-bromo-2-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5016037.png)
![2-(3-bromo-4-methoxybenzyl)-1-methyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B5016041.png)